molecular formula C37H44Cl2N2O8 B12727195 Naloxone hydrochloride/oxycodone hydrochloride CAS No. 1137837-59-2

Naloxone hydrochloride/oxycodone hydrochloride

Cat. No.: B12727195
CAS No.: 1137837-59-2
M. Wt: 715.7 g/mol
InChI Key: YGAGFGRKTMFGHY-YKBQJIAGSA-N
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Description

Naloxone hydrochloride/oxycodone hydrochloride is a combination medication used primarily for pain management and to counteract opioid-induced side effects. Oxycodone hydrochloride is an opioid analgesic that provides pain relief, while naloxone hydrochloride is an opioid receptor antagonist that mitigates the side effects of opioids, particularly constipation .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Naloxone Hydrochloride: The synthesis of naloxone hydrochloride typically begins with thebaine as the starting material. Thebaine undergoes oxidation and reduction to form an intermediate compound, which is then reacted with acetic anhydride to form an ester.

    Oxycodone Hydrochloride: Oxycodone hydrochloride is synthesized from thebaine through a series of chemical reactions, including oxidation, reduction, and acetylation.

Industrial Production Methods

Industrial production of naloxone hydrochloride/oxycodone hydrochloride involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naloxone hydrochloride/oxycodone hydrochloride has several scientific research applications:

Mechanism of Action

Naloxone Hydrochloride

Naloxone hydrochloride acts by competitively binding to the μ-opioid receptors, displacing opioid agonists and reversing their effects. This action helps restore normal respiration in cases of opioid overdose .

Oxycodone Hydrochloride

Oxycodone hydrochloride binds to μ-opioid receptors in the central nervous system, producing analgesia and euphoria. It also depresses the respiratory centers in the brainstem, which can lead to respiratory depression .

Comparison with Similar Compounds

Similar Compounds

    Hydrocodone: Another opioid analgesic used for pain management.

    Naltrexone: An opioid antagonist similar to naloxone, used for treating opioid and alcohol dependence.

Uniqueness

Naloxone hydrochloride/oxycodone hydrochloride is unique in its combination of an opioid analgesic with an opioid antagonist. This combination provides effective pain relief while mitigating common opioid side effects, such as constipation .

Properties

CAS No.

1137837-59-2

Molecular Formula

C37H44Cl2N2O8

Molecular Weight

715.7 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrochloride

InChI

InChI=1S/C19H21NO4.C18H21NO4.2ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;;/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3;2*1H/t14-,17+,18+,19-;13-,16+,17+,18-;;/m11../s1

InChI Key

YGAGFGRKTMFGHY-YKBQJIAGSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl.Cl

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl.Cl

Origin of Product

United States

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